2',4-Dihydroxy-4',6'-dimethoxychalcone
Overview
Description
Flavokawain C is a naturally occurring chalcone found in the roots of the Kava plant (Piper methysticum). It is known for its potential therapeutic properties, particularly its cytotoxic effects on various human cancer cell lines . The compound has garnered interest due to its ability to induce apoptosis and inhibit tumor growth.
Mechanism of Action
Target of Action
It has been shown to inhibit the growth of ccrf-cem leukemia cells and cem/adr5000 cells .
Mode of Action
It has been demonstrated to selectively inhibit BC cell proliferation and trigger autophagy and intrinsic apoptosis . It also induces cell cycle arrest in the G0/G1 phase and alters the mitochondrial outer membrane potential (∆ψm) .
Biochemical Pathways
The compound has been shown to activate the Nrf2–ARE pathway in astrocytes in primary cortical neuronal cultures, resulting in the increased extracellular release of reduced GSH, thus protecting neurons from glutamate neurotoxicity .
Pharmacokinetics
It has been reported to have oral activity and can be detected in the brain , suggesting that it may cross the blood-brain barrier.
Result of Action
The compound’s action results in a selective inhibition of cell proliferation, triggering of autophagy and intrinsic apoptosis, induction of cell cycle arrest in the G0/G1 phase, alteration of mitochondrial outer membrane potential, and protection of neurons from glutamate neurotoxicity .
Biochemical Analysis
Biochemical Properties
2’,4-Dihydroxy-4’,6’-dimethoxychalcone plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including nuclear factor erythroid 2-related factor 2 (Nrf2) and antioxidant response elements (ARE). These interactions lead to the activation of antioxidant pathways, enhancing cellular defense mechanisms against oxidative stress . Additionally, 2’,4-Dihydroxy-4’,6’-dimethoxychalcone has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .
Cellular Effects
2’,4-Dihydroxy-4’,6’-dimethoxychalcone exhibits significant effects on various cell types and cellular processes. In breast cancer cells, it induces autophagy and mitochondrial apoptosis, leading to cell cycle arrest in the G0/G1 phase and alteration of mitochondrial membrane potential . This compound also influences cell signaling pathways, such as the Nrf2-ARE pathway, which enhances the production of antioxidant molecules like glutathione, thereby protecting neurons from oxidative damage .
Molecular Mechanism
At the molecular level, 2’,4-Dihydroxy-4’,6’-dimethoxychalcone exerts its effects through several mechanisms. It binds to and activates Nrf2, which then translocates to the nucleus and binds to ARE, promoting the expression of antioxidant genes . Additionally, this compound inhibits COX enzymes, reducing the production of pro-inflammatory mediators . In cancer cells, it triggers autophagy and apoptosis by modulating mitochondrial function and inducing cell cycle arrest .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,4-Dihydroxy-4’,6’-dimethoxychalcone have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that it maintains its protective effects against oxidative stress and inflammation in both in vitro and in vivo models . Prolonged exposure may lead to reduced efficacy due to potential degradation.
Dosage Effects in Animal Models
The effects of 2’,4-Dihydroxy-4’,6’-dimethoxychalcone vary with different dosages in animal models. At lower doses, it exhibits protective effects against oxidative stress and inflammation. At higher doses, it may cause toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies depending on the animal model and the duration of exposure.
Metabolic Pathways
2’,4-Dihydroxy-4’,6’-dimethoxychalcone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and detoxification . This compound also affects metabolic flux by modulating the levels of various metabolites, including glutathione and reactive oxygen species .
Transport and Distribution
Within cells and tissues, 2’,4-Dihydroxy-4’,6’-dimethoxychalcone is transported and distributed through specific transporters and binding proteins. It accumulates in the cytoplasm and mitochondria, where it exerts its protective effects . The compound’s localization is influenced by its interactions with cellular transporters and binding proteins, which facilitate its uptake and distribution .
Subcellular Localization
2’,4-Dihydroxy-4’,6’-dimethoxychalcone is primarily localized in the cytoplasm and mitochondria. Its activity is influenced by post-translational modifications and targeting signals that direct it to these specific compartments . The compound’s localization within these organelles is crucial for its role in modulating mitochondrial function and inducing apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flavokawain C can be synthesized through several chemical routes. One common method involves the Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and 2’,4’-dihydroxyacetophenone in the presence of a base such as sodium hydroxide. The reaction typically occurs in an ethanol-water mixture under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of Flavokawain C may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, followed by large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Flavokawain C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydrochalcones.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Major Products
Oxidation: Quinones.
Reduction: Dihydrochalcones.
Substitution: Various substituted chalcones depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cell signaling pathways and apoptosis.
Industry: Potential use in developing new therapeutic agents and as a natural pesticide.
Comparison with Similar Compounds
Flavokawain C is part of a group of chalcones found in Kava root, including Flavokawain A and Flavokawain B. Compared to these compounds, Flavokawain C has shown unique properties:
Flavokawain A: Known for its anti-inflammatory and anticancer properties but less potent than Flavokawain C in inducing apoptosis.
Flavokawain B: Exhibits similar anticancer activities but with different molecular targets and pathways.
Flavokawain C stands out due to its specific targeting of the HSP90 and EGFR pathways, making it a promising candidate for further research and development in cancer therapy .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-21-13-9-15(20)17(16(10-13)22-2)14(19)8-5-11-3-6-12(18)7-4-11/h3-10,18,20H,1-2H3/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUFMIJZNYXWDX-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60958437 | |
Record name | (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60958437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2',4-Dihydroxy-4',6'-dimethoxychalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030875 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
37308-75-1 | |
Record name | Flavokawain C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37308-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60958437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Flavokawain C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LE8KTR6G2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2',4-Dihydroxy-4',6'-dimethoxychalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030875 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
194 - 195 °C | |
Record name | 2',4-Dihydroxy-4',6'-dimethoxychalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030875 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2',4-dihydroxy-4',6'-dimethoxychalcone being identified in Sophora flavescens?
A: The identification of this compound in Sophora flavescens is notable because it marks the first reported instance of this compound being found in this plant species. [] This discovery expands our understanding of the phytochemical profile of Sophora flavescens and suggests potential avenues for further research into its biological activity.
Q2: How does this compound contribute to the overall activity of Kushen Decoction?
A: Kushen Decoction, a traditional Chinese medicine, is composed of Scutellaria baicalensis and Sophora flavescens. While this compound has been identified in Sophora flavescens within the decoction [], its individual contribution to the overall therapeutic effect of Kushen Decoction remains to be fully elucidated. Further research is needed to determine its specific role in the complex interplay of compounds within this traditional medicine.
Q3: What are the implications of this compound's effect on IL-8 expression in lung adenocarcinoma cells?
A: Research indicates that this compound can inhibit IL-8 secretion in a lung adenocarcinoma cell line (CL1-0), demonstrating a potential anti-inflammatory effect. [] Conversely, the study also observed an increase in IL-8 regulatory factors in a different cell line (CL1-5), suggesting a complex and context-dependent mechanism of action. This highlights the need for further investigation to fully understand the compound's therapeutic potential in lung adenocarcinoma.
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